2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that features a quinazolinone core, a thiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxoquinazoline, thiazole, and piperidine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as kinases and proteases.
Receptor Binding: May interact with specific receptors, influencing biological pathways.
Medicine
Therapeutic Agents: Investigated for potential use in treating diseases such as cancer, inflammation, and infectious diseases.
Drug Development: Serves as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its target:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: Common pathways include the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-(piperidin-3-ylmethyl)acetamide: Lacks the thiazole ring, potentially altering its biological activity.
2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)ethyl)methyl)acetamide: Features an ethyl group instead of a piperidine ring, which may affect its binding properties.
Uniqueness
Structural Complexity: The combination of quinazolinone, thiazole, and piperidine rings provides a unique scaffold for interaction with biological targets.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Its diverse applications in medicine, biology, and industry highlight its significance compared to simpler analogs.
This detailed overview provides a comprehensive understanding of 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(12-24-13-22-16-6-2-1-5-15(16)18(24)26)21-10-14-4-3-8-23(11-14)19-20-7-9-27-19/h1-2,5-7,9,13-14H,3-4,8,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMSTXIQXWKCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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